Enhanced Cross-Coupling Reactivity
The presence of a bromine atom at the 4-position in 4-Bromo-2,3-difluoro-6-nitroaniline provides a significantly more reactive handle for palladium-catalyzed cross-coupling reactions compared to its 4-chloro analog (4-Chloro-2,3-difluoro-6-nitroaniline, CAS 211693-75-3) . This is a class-level inference based on the well-established reactivity order of aryl halides in oxidative addition to palladium(0), where aryl bromides are far more reactive than aryl chlorides [1]. The presence of the ortho-nitro and ortho-fluoro groups further deactivates the ring toward oxidative addition, making the higher reactivity of the bromide even more crucial for achieving synthetically useful yields. While direct comparative kinetic data for these specific compounds is not available in the public domain, the fundamental principle dictates that the brominated compound is a superior electrophile for Suzuki, Stille, and Buchwald-Hartwig couplings.
| Evidence Dimension | Relative reactivity in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Aryl bromide; well-established higher reactivity class |
| Comparator Or Baseline | 4-Chloro-2,3-difluoro-6-nitroaniline (aryl chloride); lower reactivity class |
| Quantified Difference | No specific quantitative data available for these exact compounds; the difference is based on the known class-level reactivity trend. |
| Conditions | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) reaction conditions. |
Why This Matters
This is critical for procurement when the intended use is a key coupling step, as the bromo-derivative will proceed under milder conditions with higher yields, saving time and resources.
- [1] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 7, 2457–2483. (Review establishing general reactivity trends of aryl halides). View Source
